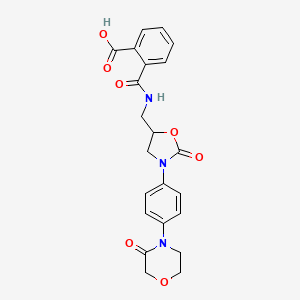
Rivaroxaban Impurity 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivaroxaban Impurity 5 is a byproduct formed during the synthesis of Rivaroxaban, an anticoagulant medication used to prevent and treat blood clots. This impurity is a critical N-nitrosamine compound, which has raised concerns due to its potential carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rivaroxaban Impurity 5 involves a Sandmeyer-type reaction. In this process, 2-(Phenylamino)ethan-1-ol is reacted with concentrated hydrochloric acid . The reaction mixture is then subjected to various chromatographic techniques to isolate and purify the impurity.
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure minimal contamination. The process involves the use of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS/MS) to detect and quantify the impurity at nanogram levels .
Chemical Reactions Analysis
Types of Reactions
Rivaroxaban Impurity 5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction may yield amines .
Scientific Research Applications
Rivaroxaban Impurity 5 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity of Rivaroxaban.
Biology: It is studied for its potential biological effects, including its carcinogenic properties.
Medicine: It is monitored in pharmaceutical formulations to ensure patient safety.
Industry: It is used in the quality control processes of pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Rivaroxaban Impurity 5 involves its interaction with biological molecules. It is a selective direct factor Xa inhibitor, which means it inhibits the activity of factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .
Comparison with Similar Compounds
Rivaroxaban Impurity 5 is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Rivaroxaban: The parent compound, which is an anticoagulant medication.
Apixaban: Another factor Xa inhibitor with similar anticoagulant properties.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
This compound stands out due to its potential carcinogenic properties, which necessitate careful monitoring and control in pharmaceutical formulations .
Properties
IUPAC Name |
2-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7/c26-19-13-31-10-9-24(19)14-5-7-15(8-6-14)25-12-16(32-22(25)30)11-23-20(27)17-3-1-2-4-18(17)21(28)29/h1-8,16H,9-13H2,(H,23,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEFOWVRNIRGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














